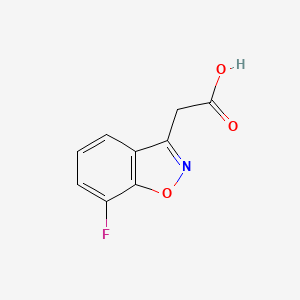

2-(7-Fluoro-1,2-benzoxazol-3-yl)aceticacid

Description

The study of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid and its derivatives is underpinned by the established importance of its core components in the design of biologically active molecules. The strategic combination of a benzoxazole (B165842) ring, a fluorine substituent, and an acetic acid side chain creates a molecule with potential for nuanced biological interactions and therapeutic applications.

Benzoxazole, an aromatic organic compound with a benzene-fused oxazole (B20620) ring structure, serves as a foundational scaffold for a multitude of compounds with significant biological activities. wikipedia.orgrsc.org While benzoxazole itself has limited direct applications, its derivatives are of considerable commercial and scientific importance. wikipedia.org This "privileged structure" is found in the chemical makeup of various pharmaceutical drugs, including the anti-inflammatory drug flunoxaprofen (B1672895) and tafamidis, which is used to treat transthyretin amyloidosis. wikipedia.org

The benzoxazole nucleus is a key component in molecules exhibiting a wide array of pharmacological properties, such as antimicrobial, anticancer, anti-inflammatory, and antiviral activities. researchgate.netnih.govresearchgate.net Researchers have synthesized and evaluated numerous benzoxazole derivatives, demonstrating their potential as inhibitors and receptor agonists in various biological pathways. wisdomlib.org The versatility of the benzoxazole scaffold allows for chemical modifications that can fine-tune its biological effects, making it a focal point in the development of new therapeutic agents. wisdomlib.orgresearchgate.net For instance, derivatives of benzoxazole have shown promise as antitumor, antioxidant, and anti-HIV agents. wisdomlib.org

The following table provides a summary of the diverse biological activities associated with the benzoxazole scaffold:

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammation and Pain |

| Antiviral | Infectious Diseases |

| Anticonvulsant | Neurology |

| Antipsychotic | Psychiatry |

This table summarizes the broad spectrum of biological activities reported for various benzoxazole-containing compounds.

The incorporation of fluorine into biologically active molecules is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential. nih.gov Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.govresearchgate.net Approximately 25% of small-molecule drugs currently in clinical use contain fluorine, a testament to its significant impact on drug design. nih.gov

The introduction of a fluorine atom onto the benzoxazole core, as seen in 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, imparts significant electronic modifications. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can alter the electron distribution within the heterocyclic ring system. nih.gov This can lead to a stabilization of molecular orbitals, which may enhance the molecule's stability against oxidative metabolism. nih.govumons.ac.be

The electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, which can be crucial for a drug's interaction with its biological target. nih.gov By pulling electron density from the aromatic system, fluorine can influence the molecule's electrostatic potential, which plays a key role in intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. nih.gov Furthermore, the presence of fluorine can impact the molecule's resistance to oxidation and other metabolic processes, potentially leading to an improved pharmacokinetic profile. researchgate.net

The following table outlines the key electronic effects of fluorine substitution:

| Electronic Effect | Consequence |

| High Electronegativity | Strong inductive electron withdrawal |

| Polarization of C-F bond | Altered molecular dipole moment |

| Modulation of pKa | Changes in acidity/basicity of nearby groups |

| Increased Metabolic Stability | Resistance to oxidative degradation |

This table highlights the primary electronic consequences of incorporating fluorine into a molecular structure.

Despite its strong electronic influence, fluorine has a relatively modest steric effect due to its small atomic radius. researchgate.net This allows for the modification of a molecule's electronic properties without introducing significant structural changes that could hinder its binding to a target protein. researchgate.net However, the introduction of fluorine can have subtle yet important conformational effects. The difluoromethyl group, for example, is considered a bioisostere of a hydroxyl or isopropyl group and can influence the conformational preferences of a molecule through hydrogen bonding, steric interactions, and stereoelectronic effects. rsc.org

In some cases, steric hindrance caused by fluorine substituents can selectively block certain binding modes of a molecule to its target, potentially leading to increased specificity. researchgate.net The ability of fluorine to influence molecular conformation can be strategically utilized to favor a bioactive conformation, thereby enhancing the potency of a drug candidate. researchgate.net Recent studies have underscored the beneficial properties of alkyl fluorides in modifying molecular conformation and polarity. nih.gov

The acetic acid moiety (–CH₂COOH) is a common feature in many biologically active molecules and pharmaceuticals. alliancechemical.com As a carboxylic acid, it is characterized by the presence of a carboxyl group, which can participate in various chemical reactions and biological interactions. alliancechemical.com In aqueous environments, the carboxyl group can deprotonate to form a carboxylate anion, which can engage in ionic interactions with biological targets such as proteins and enzymes.

Acetic acid itself acts as a precursor in the biosynthesis of numerous important compounds and can also function as a signaling molecule. nih.govnih.gov In the context of drug design, the inclusion of an acetic acid moiety can enhance a molecule's water solubility and its ability to interact with specific biological receptors. For instance, the acetic acid group in some benzoxazole derivatives has been shown to enhance their cytotoxic activity against cancer cell lines. researchgate.net Furthermore, acetic acid is utilized as both a solvent and a reagent in the synthesis of various active pharmaceutical ingredients. alliancechemical.com

Current research involving benzoxazole and benzisoxazole derivatives is largely focused on the synthesis of novel analogues with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. researchgate.netmdpi.com The general trend involves modifying the core scaffold with various substituents to explore structure-activity relationships and optimize biological activity. researchgate.netolemiss.edu The synthesis of fluoro-substituted derivatives is a prominent strategy within this trend, aiming to leverage the beneficial effects of fluorine on metabolic stability and bioactivity. mdpi.comresearchgate.net

However, specific research focused solely on 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid is not extensively documented in publicly available literature. This suggests that the exploration of this particular compound and its derivatives is an area ripe for further investigation. Key unaddressed questions include:

What is the full spectrum of biological activity for 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid and its simple derivatives?

How does the specific placement of the fluorine atom at the 7-position influence the compound's interaction with various biological targets compared to other fluorinated isomers?

What are the optimal synthetic routes to generate a diverse library of derivatives based on this scaffold?

What are the specific molecular targets of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid that mediate its potential biological effects?

Answering these questions will be crucial in determining the therapeutic potential of this and related compounds and will likely be the focus of future research endeavors in this area.

Structure

3D Structure

Properties

Molecular Formula |

C9H6FNO3 |

|---|---|

Molecular Weight |

195.15 g/mol |

IUPAC Name |

2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid |

InChI |

InChI=1S/C9H6FNO3/c10-6-3-1-2-5-7(4-8(12)13)11-14-9(5)6/h1-3H,4H2,(H,12,13) |

InChI Key |

GNFHZTXRSVPEIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)ON=C2CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 7 Fluoro 1,2 Benzoxazol 3 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan.

Disconnection Strategies for the Benzoxazole (B165842) Ring Formation

The 1,2-benzoxazole (also known as benzisoxazole) ring is a key structural motif. The primary retrosynthetic disconnection involves breaking the C–O and C=N bonds of the oxazole (B20620) ring. This approach leads to two main types of precursors.

C–O Bond Formation: One common strategy involves the intramolecular cyclization of an o-substituted aryl oxime. This disconnection suggests that the formation of the C–O bond is the final ring-closing step.

N–O Bond Formation: An alternative disconnection breaks the N–O bond. This strategy typically starts from o-hydroxyaryl oximes or o-hydroxy-N-substituted aryl imines, where the N-O bond formation is the key cyclization step. chim.it

For 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, these disconnections point towards a key intermediate: a suitably substituted 2-fluorophenyl derivative containing the precursors for both the oxime and the acetic acid side chain. The most common and direct approach involves the cyclization of a precursor derived from a 2-amino-6-fluorophenol (B142537). rsc.orgresearchgate.net

Approaches for Introducing the Acetic Acid Side Chain

The acetic acid group at the C3 position can be introduced using several strategies, which can be identified through retrosynthesis.

Incorporation via a Precursor: The most straightforward approach is to use a starting material that already contains the two-carbon acid or ester framework. The disconnection of the benzoxazole ring can lead to a 2-amino-6-fluorophenol and a three-carbon building block with appropriate functional groups, such as a β-keto ester like ethyl acetoacetate (B1235776) or a dicarboxylic acid derivative like malonic acid. Condensation of these precursors would construct the heterocyclic ring with the side chain already in place. scribd.com

Functional Group Interconversion: Another strategy involves attaching a precursor functional group that can be later converted into an acetic acid. A common precursor is the nitrile group (-CN). Retrosynthetically, this means disconnecting the carboxylic acid to an acetonitrile (B52724) derivative (-CH₂COOH → -CH₂CN). The synthesis would involve preparing 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetonitrile and subsequently hydrolyzing the nitrile to the carboxylic acid. google.com

Side-Chain Construction: A less common method involves building the acetic acid side chain on a pre-formed benzoxazole ring. This could theoretically be achieved through reactions like the Arndt-Eistert synthesis, which extends a carboxylic acid by one methylene (B1212753) group. scribd.com

Established and Emerging Synthetic Routes to the 1,2-Benzoxazole Nucleus

Building on the retrosynthetic analysis, various synthetic methods have been developed to construct the 1,2-benzoxazole core. These range from classical condensation reactions to modern catalytic protocols.

Cyclization Reactions from 2-Aminophenol Precursors

The condensation of 2-aminophenols with various carbonyl compounds is a cornerstone of benzoxazole synthesis. rsc.org This versatile method allows for the introduction of a wide range of substituents at the C2 position of the benzoxazole ring. The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and dehydration or oxidation. nih.govnih.gov

A variety of reagents can be condensed with 2-aminophenols to form the benzoxazole ring, each with specific catalysts and conditions.

| Reactant with 2-Aminophenol | Catalyst/Conditions | Notes | Reference |

|---|---|---|---|

| Carboxylic Acids | Acid catalysts (e.g., PPA, H₃PO₄), high temperature | A traditional and direct method. | mdpi.comjetir.org |

| Aldehydes | Oxidants (e.g., air, O₂, DDQ), various catalysts (metal or acid) | Forms a Schiff base intermediate which is then oxidatively cyclized. | nih.govnih.gov |

| Acyl Chlorides | Base (e.g., pyridine), mild conditions | Highly reactive, suitable for sensitive substrates. | nih.govmdpi.com |

| β-Diketones | Brønsted acid and CuI | Allows for the synthesis of various 2-substituted benzoxazoles. | nih.govorganic-chemistry.org |

| Orthoesters | Acid catalyst, heat | Useful for installing alkyl or aryl groups at the C2 position. | rsc.org |

Oxidative Cyclization Protocols

Oxidative cyclization methods provide an alternative to traditional condensation reactions and are often more atom-economical. These protocols typically involve the formation of the benzoxazole ring through an intramolecular C-O or N-O bond formation coupled with an oxidation step.

One prominent method is the oxidative cyclization of phenolic Schiff bases, which can be formed in situ from a phenol (B47542) and a primary amine. nih.govmdpi.com Another innovative approach involves the direct oxidative cyclization of catechols with primary amines using oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or molecular oxygen (O₂). researchgate.netresearchgate.net Elemental sulfur has also been employed as an effective oxidant for the cyclization of 2-aminophenols with alkenes or ketones. organic-chemistry.org A study demonstrated the synthesis of 2-arylbenzoxazole-5-acetic acids via the oxidative coupling of a substituted benzaldehyde (B42025) with methyl 3-amino-4-hydroxyphenylacetate using lead tetraacetate. core.ac.uk

Metal-Catalyzed and Green Chemistry Approaches in Benzoxazole Synthesis

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. This has led to the development of metal-catalyzed and green chemistry approaches for benzoxazole synthesis.

Metal-Catalyzed Synthesis: Transition metals like palladium (Pd), copper (Cu), and iron (Fe) are widely used to catalyze the formation of benzoxazoles. nitrkl.ac.inresearchgate.netresearchgate.net These catalysts can enable reactions under milder conditions and with greater functional group tolerance. Key strategies include the copper-catalyzed cyclization of ortho-haloanilides and palladium-catalyzed C-H activation/functionalization of 2-amidophenols. organic-chemistry.orgnitrkl.ac.in

| Metal Catalyst | Reaction Type | Description | Reference |

|---|---|---|---|

| Copper (Cu) | Intramolecular Cyclization | Catalyzes the cyclization of ortho-haloanilides to form the benzoxazole ring, often with a ligand like 1,10-phenanthroline. | organic-chemistry.org |

| Palladium (Pd) | C-H Functionalization / Annulation | Enables direct C-H alkenylation of 2-amidophenols followed by tandem intramolecular annulation to yield C4-functionalized benzoxazoles. | nitrkl.ac.in |

| Iron (Fe) | One-Pot Regioselective Synthesis | Used for the bromination of N-arylbenzamides, followed by a copper-catalyzed O-cyclization to form 2-arylbenzoxazoles. | researchgate.net |

Green Chemistry Approaches: Green chemistry principles aim to reduce waste and environmental impact. In benzoxazole synthesis, this is achieved through several strategies:

Alternative Energy Sources: Ultrasound and microwave irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields. mdpi.comijpsonline.com

Benign Solvents and Catalysts: The use of water, ethanol (B145695), or solvent-free conditions minimizes reliance on volatile organic compounds. nih.govjetir.org Recyclable catalysts such as molecular sieves, metal oxides, and ionic liquids are also employed. nih.govacs.orgresearchgate.net

Atom Economy: Reactions like one-pot oxidative cyclizations are designed to incorporate a maximum number of atoms from the reactants into the final product, generating minimal waste. researchgate.net For example, a method using imidazolium (B1220033) chlorozincate (II) ionic liquid supported on magnetic nanoparticles allows for catalyst recycling and produces only water as a byproduct under solvent-free sonication. nih.govnih.gov

Regioselective Fluorination Techniques for Benzoxazole Systems

The introduction of a fluorine atom at the C-7 position of the 1,2-benzoxazole ring is a critical step that significantly influences the molecule's physicochemical and pharmacological properties. The regioselectivity of this process can be controlled by applying fluorination either before or after the construction of the heterocyclic ring.

Pre-cyclization fluorination involves the synthesis of a fluorinated aromatic precursor which is then used to construct the 1,2-benzoxazole ring. This approach is often preferred as it provides unambiguous regiocontrol. The key intermediate for the target compound is 1-(3-fluoro-2-hydroxyphenyl)ethanone .

The synthesis of this precursor can be challenging. A common route involves the ortho-Fries rearrangement of 2-fluorophenyl acetate. This reaction is heated, often without solvent or in a high-boiling solvent, and catalyzed by a Lewis acid like aluminum chloride (AlCl₃). However, this can lead to a mixture of ortho- and para-isomers, requiring chromatographic separation.

A more regioselective method involves the directed ortho-metalation (DoM) of a protected 2-fluorophenol (B130384). For instance, the hydroxyl group of 2-fluorophenol can be protected with a bulky group like tert-butyldimethylsilyl (TBDMS). The resulting silyl (B83357) ether is then treated with a strong base such as tert-butyllithium (B1211817) at low temperature, which directs deprotonation to the C-2 position (ortho to the oxygen). Quenching this lithiated species with an acetylating agent like N-methoxy-N-methylacetamide (Weinreb amide) followed by deprotection yields the desired 1-(3-fluoro-2-hydroxyphenyl)ethanone with high regioselectivity.

Table 1: Comparison of Pre-cyclization Routes to 1-(3-fluoro-2-hydroxyphenyl)ethanone

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ortho-Fries Rearrangement | 2-Fluorophenyl acetate | AlCl₃, Heat | Simple procedure, inexpensive reagents. | Often poor regioselectivity, harsh conditions. |

| Directed Ortho-Metalation | 2-Fluorophenol | 1. TBDMSCl, Imidazole2. t-BuLi, THF, -78 °C3. Me(MeO)NCO4. TBAF | High regioselectivity, milder conditions. | Multi-step process, requires cryogenic temperatures and pyrophoric reagents. |

Post-cyclization, or late-stage fluorination, involves the direct fluorination of a pre-formed 1,2-benzoxazole-3-acetic acid ester. This approach is synthetically attractive but poses significant challenges in controlling regioselectivity. nih.gov The electronic nature of the 1,2-benzisoxazole (B1199462) ring system generally directs electrophilic aromatic substitution to the C-5 and C-7 positions. Separating the resulting constitutional isomers can be difficult.

Synthesis of the Acetic Acid Side Chain via Functional Group Interconversions

The construction of the acetic acid moiety at the C-3 position is a pivotal part of the synthesis. A robust method involves building the 1,2-benzisoxazole ring from a precursor that already contains the carbon framework for the side chain.

A highly effective strategy begins with the 1-(3-fluoro-2-hydroxyphenyl)ethanone prepared via a pre-cyclization fluorination strategy. This ketone undergoes a Claisen condensation with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide (NaOEt) to yield the corresponding 1,3-dicarbonyl intermediate, ethyl 4-(3-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate.

This dicarbonyl compound is then cyclized by treatment with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl). The reaction typically proceeds in a solvent like ethanol, where the hydroxylamine condenses with the ketone and ester functionalities, leading to intramolecular ring closure and formation of ethyl 2-(7-fluoro-1,2-benzoxazol-3-yl)acetate. chim.it The final step is the saponification of the ethyl ester using a base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in an aqueous alcohol solution, followed by acidic workup to afford the target compound, 2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid.

Optimization of Reaction Conditions and Process Efficiency for Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the scalability of the synthesis. The cyclization of the 2-hydroxyaryl ketoxime or its dicarbonyl equivalent to form the 1,2-benzisoxazole ring is a key step to optimize. clockss.org

Studies on related systems have shown that the choice of solvent, base, and temperature significantly impacts the reaction outcome. For instance, in the intramolecular cyclization of 2-hydroxyaryl ketoximes, a switch in reaction conditions can selectively produce either the 1,2-benzisoxazole or the rearranged 1,3-benzoxazole. clockss.org The use of a non-nucleophilic base like triethylamine (B128534) (Et₃N) typically favors the direct intramolecular nucleophilic substitution to form the 1,2-benzisoxazole. clockss.org In contrast, base-free conditions promoted by activating agents can lead to a Beckmann rearrangement followed by cyclization to the 1,3-benzoxazole isomer.

Microwave-assisted synthesis has emerged as a powerful tool for improving process efficiency. researchgate.netnih.gov For the cyclization step, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.

Table 2: Optimization of the Cyclization of Ethyl 4-(3-fluoro-2-hydroxyphenyl)-2,4-dioxobutanoate with NH₂OH·HCl

| Entry | Solvent | Base | Temperature | Time (h) | Yield (%) |

| 1 | Ethanol | Sodium Acetate | Reflux | 12 | 65 |

| 2 | Methanol | Pyridine | Reflux | 12 | 62 |

| 3 | Acetic Acid | None | 100 °C | 8 | 78 |

| 4 | Ethanol | None | Reflux | 24 | 55 |

| 5 | Ethanol | Sodium Acetate | 120 °C (MW) | 0.25 | 85 |

Data are hypothetical and presented for illustrative purposes.

The final hydrolysis step can also be optimized. While NaOH in aqueous ethanol is standard, using lithium hydroxide in a THF/water mixture at room temperature can prevent potential side reactions, such as transesterification or degradation, especially for sensitive substrates.

Enantioselective Synthesis Strategies for Chiral Analogues (If Applicable)

While the target compound is achiral, its analogues bearing a stereocenter on the acetic acid side chain, such as 2-(7-fluoro-1,2-benzoxazol-3-yl)propanoic acid, are of significant interest. The development of enantioselective syntheses for these chiral molecules is a key objective.

A prominent strategy is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor. This precursor, (E)-2-(7-fluoro-1,2-benzoxazol-3-yl)propenoic acid, can be synthesized via a Knoevenagel condensation between 1,2-benzisoxazole-3-carboxaldehyde (B3057714) and malonic acid. The subsequent hydrogenation of the double bond using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP), can provide the desired propanoic acid derivative with high enantiomeric excess (ee).

Another approach involves the use of chiral auxiliaries. The 2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid can be coupled to a chiral auxiliary, such as a chiral oxazolidinone (Evans auxiliary). The resulting adduct can be diastereoselectively alkylated at the α-position (e.g., with methyl iodide to introduce the methyl group for the propanoic acid analogue). Subsequent cleavage of the auxiliary yields the enantiomerically enriched acid. researchgate.net

Biocatalytic methods, employing enzymes like engineered transaminases or deracemization enzymes, also represent a green and highly selective alternative for producing chiral α-heterocyclic acids.

Chemical Derivatization and Scaffold Modification of 2 7 Fluoro 1,2 Benzoxazol 3 Yl Acetic Acid

Systematic Structural Variations of the Acetic Acid Moiety

The carboxylic acid group is a critical functional group that often plays a key role in a molecule's interaction with biological targets, typically through ionic bonds or hydrogen bonding. However, this group can also impart undesirable characteristics, such as poor membrane permeability, rapid metabolism, and potential toxicity. nih.govenamine.net Consequently, systematic variation of the acetic acid side chain is a common strategy in drug discovery.

One of the most prevalent strategies to address the limitations of a free carboxylic acid is its conversion into an ester or amide, creating a prodrug. Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo through enzymatic or chemical hydrolysis. googleapis.com This approach is particularly focused on improving oral bioavailability by masking the polar carboxylic acid group, thereby increasing lipophilicity and enhancing absorption across the gastrointestinal tract. exo-ricerca.it

Preclinical development often involves synthesizing a series of ester and amide derivatives to identify a candidate with an optimal balance of stability, solubility, and bioconversion rate. nih.gov For instance, simple alkyl esters can enhance lipophilicity, but their hydrolysis rates can be unpredictable. exo-ricerca.it More sophisticated strategies involve using promoieties that are substrates for specific enzymes, such as carboxylesterases, which are abundant in the liver and intestines. Amidation, the formation of an amide linkage, is another viable approach. Amides are generally more stable to hydrolysis than esters, which can be advantageous for achieving sustained release of the parent drug.

| Modification Type | Example Promoieties | Primary Goal in Preclinical Design | Potential Effects on Properties |

| Esterification | Methyl, Ethyl, Isopropyl | Increase lipophilicity, enhance membrane permeability | Improved oral absorption, altered solubility |

| Glycolamide Esters | Improve aqueous solubility | Enhanced dissolution for formulation | |

| Amino Acid Esters | Target specific transporters, improve solubility | Increased bioavailability, potential for active transport | |

| Amidation | Simple Alkyl Amides | Increase metabolic stability compared to esters | Slower release of the parent drug, altered binding profile |

| Amino Acid Amides | Enhance stability and solubility | Potential for targeted delivery and modified release kinetics |

This table illustrates theoretical prodrug strategies for 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid based on common medicinal chemistry principles.

Homologation involves systematically increasing the length of the alkyl chain connecting the benzoxazole (B165842) core to the carboxylic acid. Modifying the acetic acid side chain (-CH₂COOH) to a propionic acid (-CH₂CH₂COOH) or butyric acid (-CH₂(CH₂)₂COOH) moiety alters the spatial relationship between the core scaffold and the acidic functional group. This strategy is employed to probe the topology of the target's binding site. An extended linker may allow the carboxylate group to reach and interact with a distant binding pocket, potentially increasing potency and selectivity. Conversely, an elongated chain could also introduce conformational flexibility, which might decrease binding affinity due to an entropic penalty.

| Derivative | Chemical Structure | Rationale for Synthesis | Potential Outcome |

| Parent Acetic Acid | Benzoxazole-CH₂COOH | Original lead structure | Baseline activity and binding |

| Propionic Acid Homolog | Benzoxazole-CH₂CH₂COOH | Access a deeper binding pocket | Increased or decreased potency depending on target topology |

| Butyric Acid Homolog | Benzoxazole-CH₂CH₂CH₂COOH | Further extension to probe spatial limits of the active site | Often leads to reduced activity due to excessive flexibility or steric clash |

This table shows the structural changes and rationale behind the homologation of the acetic acid side chain.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to substitute a functional group, such as a carboxylic acid, with another group that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. drughunter.com The carboxylic acid moiety can be associated with metabolic instability (e.g., formation of reactive acyl glucuronides) and poor cell permeability. nih.govhyphadiscovery.com Replacing it with a suitable bioisostere can mitigate these issues while preserving the essential acidic character required for target interaction.

Common non-classical bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various hydroxy-substituted heterocycles. nih.govcambridgemedchemconsulting.com 1H-tetrazoles, for example, have a pKa similar to that of carboxylic acids and can participate in similar ionic and hydrogen bonding interactions. drughunter.com However, they are generally more lipophilic and resistant to the metabolic pathways that affect carboxylic acids. cambridgemedchemconsulting.com Acyl sulfonamides are another alternative, offering a different geometric arrangement of hydrogen bond donors and acceptors. drughunter.com The choice of a bioisostere is highly context-dependent, and screening a panel of replacements is typically necessary to identify the optimal surrogate for a given scaffold and target. nih.govenamine.net

| Functional Group | Approximate pKa | Key Physicochemical Properties | Rationale for Use |

| Carboxylic Acid | ~4.2–4.5 | Highly polar, anionic at physiological pH, prone to glucuronidation | Parent functional group, strong H-bond acceptor/donor |

| 1H-Tetrazole | ~4.5–4.9 | More lipophilic than -COOH, metabolically stable, strong H-bond acceptor drughunter.com | Improve metabolic stability and oral bioavailability drughunter.com |

| Acyl Sulfonamide | Variable (acidic) | Can form multiple hydrogen bonds, increased lipophilicity drughunter.com | Mimic acidity of -COOH, enhance binding affinity drughunter.com |

| 3-Hydroxyisoxazole | ~4–5 | Planar, acidic, can chelate metal ions | Alternative acidic pharmacophore with different spatial arrangement nih.gov |

This table compares the properties of the carboxylic acid functional group with some of its common bioisosteric replacements.

Modifications on the Benzene (B151609) Ring of the Benzoxazole System

Altering the substitution pattern on the aromatic portion of the benzoxazole ring system is a fundamental approach to fine-tuning the electronic, steric, and lipophilic properties of the molecule. These modifications can profoundly influence reactivity, target affinity, and metabolic fate.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry due to its unique properties. nih.gov Fluorine is the most electronegative element, yet its atomic radius is only slightly larger than that of hydrogen, allowing it to act as a "super-hydrogen." nih.gov Its presence can significantly enhance biological activity by modulating factors such as metabolic stability (by blocking sites of oxidation), binding affinity (through favorable electrostatic interactions), and lipophilicity. researchgate.net

| Fluorine Position | Expected Impact on Acidity (pKa) of Acetic Acid | Potential Influence on Biological Activity |

| Position 4 | Strong electron-withdrawing effect; likely to lower pKa | May alter binding interactions and metabolic stability |

| Position 5 | Moderate electron-withdrawing effect | Can influence lipophilicity and target engagement |

| Position 6 | Strong electron-withdrawing effect; likely to lower pKa | May block a potential site of metabolism, alter electronic distribution |

| Position 7 | Moderate electron-withdrawing effect | Baseline for comparison; known biological profile for the parent compound |

This table outlines the theoretical effects of altering the fluorine position on the benzoxazole ring, based on general principles of physical organic chemistry.

Beyond fluorine, the introduction of other substituents onto the benzene ring allows for a systematic exploration of structure-activity relationships (SAR). Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), and they influence the ring's electronic properties through inductive and resonance effects. libretexts.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. libretexts.orgquora.com The introduction of a strong EWG would be expected to increase the acidity of the acetic acid proton and could introduce new hydrogen bonding or dipole-dipole interactions with a biological target. libretexts.org

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃), methyl (-CH₃), or amino (-NH₂) increase the electron density of the ring. libretexts.org An EDG would decrease the acidity of the acetic acid moiety and could serve as a hydrogen bond acceptor (-OCH₃) or donor (-NH₂), potentially forming new, favorable interactions within a binding site. nih.gov These modifications also significantly alter the molecule's lipophilicity and potential for metabolism.

| Substituent Type | Example Group | Effect on Benzene Ring | Potential Impact on Molecular Properties |

| Electron-Withdrawing | -NO₂, -CN, -CF₃ | Deactivates the ring, decreases electron density | Increases acidity of the carboxylic acid, may introduce new binding interactions libretexts.org |

| Electron-Donating | -OCH₃, -CH₃, -OH | Activates the ring, increases electron density | Decreases acidity of the carboxylic acid, may introduce H-bonding sites, can be a site of metabolism libretexts.orgnih.gov |

| Halogens | -Cl, -Br | Deactivates via induction, donates via resonance | Modulates lipophilicity and steric profile, blocks metabolic sites libretexts.org |

This table summarizes the general effects of introducing various substituent types onto the benzene ring of the parent compound.

Fused Ring System Modifications

Expanding the core scaffold of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid by the annulation, or fusion, of additional ring systems can significantly alter its steric and electronic properties. Such modifications are pursued to explore new binding interactions with biological targets. Synthetic strategies to achieve these fused systems can be broadly categorized into building a new ring onto the existing benzoxazole core or constructing the benzoxazole moiety from a more complex, pre-annulated precursor.

One established approach for creating fused aromatic systems involves palladium-catalyzed annulation reactions. chim.it This strategy could be adapted by first introducing a reactive group, such as iodine, onto the benzene ring of the 2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid scaffold. Subsequent reaction with an alkyne under palladium catalysis could then construct a new six-membered aromatic ring, leading to a naphtho[2,1-d]isoxazole derivative. chim.it Another potential route involves the modification of precursors; for instance, dinitro-benzisoxazole derivatives can serve as starting materials for synthesizing more complex heterocyclic systems like furoxanobenzo[d]isoxazoles. chim.it These advanced scaffolds can introduce novel physicochemical properties and potential biological activities.

| Target Fused System | General Synthetic Strategy | Key Reagents/Conditions | Potential Starting Material |

|---|---|---|---|

| Naphthoisoxazole | Palladium-catalyzed annulation | Substituted alkyne, Pd catalyst | Iodo-substituted 2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid |

| Furoxanobenzisoxazole | Cyclization of a dinitro-precursor | Base-promoted ring closure | Substituted dinitro-aryloxime |

| Pyrrolobenzisoxazole | Intramolecular cyclization | Di-t-butyl sulfoxide/NBS | o-Lactam substituted aniline (B41778) precursor |

Substitutions and Derivatizations on the Oxazole (B20620) Ring

Modifications directly on the 1,2-benzoxazole ring system can fine-tune the electronic and lipophilic character of the molecule. The core consists of two main parts available for substitution: the benzene ring and the isoxazole (B147169) ring.

Electrophilic aromatic substitution can be directed to the C-4, C-5, and C-6 positions of the benzene portion of the scaffold. Research on related 3-(sulfamoylmethyl)-1,2-benzoxazole derivatives has shown that the introduction of a halogen atom at the 5-position can lead to an increase in biological activity. nih.gov Similarly, selective nucleophilic substitution of precursor molecules, such as the displacement of a nitro-group at the C-4 position, allows for the introduction of a wide range of nucleophiles including alkoxides, thiolates, and azides. chim.it

The isoxazole portion of the 1,2-benzoxazole ring has distinct reactivity. Unlike the isomeric 1,3-oxazole system, the N-O bond in the 1,2-benzoxazole ring is susceptible to reductive cleavage. researchgate.net This reaction opens the heterocyclic ring to form an imine intermediate, which is subsequently hydrolyzed. This represents a fundamental transformation of the scaffold, rather than a simple substitution, and can be a key pathway in the metabolism of benzisoxazole-containing compounds. researchgate.net

| Position | Type of Reaction | Potential Substituent | Reference Reaction Principle |

|---|---|---|---|

| C-4 | Nucleophilic Aromatic Substitution (on nitro-precursor) | -O-Alkyl, -S-Alkyl, -N3 | Displacement of a nitro group. chim.it |

| C-5 | Electrophilic Aromatic Substitution | -Cl, -Br | Halogenation of the benzene ring. nih.gov |

| C-6 | Electrophilic Aromatic Substitution | -NO2 | Nitration of the benzene ring. |

| N-O Bond | Reductive Ring Scission | Ring opening to phenol (B47542) | Cleavage of the isoxazole N-O bond. researchgate.net |

Combinatorial Library Synthesis and High-Throughput Derivatization Techniques

The acetic acid side chain of 2-(7-fluoro-1,2-benzoxazol-3-yl)acetic acid is an ideal handle for combinatorial chemistry and the generation of large derivative libraries for high-throughput screening. The carboxylic acid can be readily converted into a variety of other functional groups, most commonly esters and amides, allowing for the rapid introduction of chemical diversity.

A common strategy involves the parallel synthesis of an amide library. The carboxylic acid of the core scaffold is activated, typically using a carbodiimide (B86325) coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and then reacted with a large set of diverse primary and secondary amines. nih.gov This approach allows for the systematic variation of substituents at this position, enabling a thorough exploration of the structure-activity relationship. The resulting library can contain hundreds or thousands of discrete compounds, each with unique physical and chemical properties.

High-throughput derivatization techniques leverage automation to accelerate this process. Reactions can be performed in microtiter plates, and the products can be rapidly analyzed and purified. Modern mass spectrometry techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), are particularly well-suited for high-throughput applications, allowing for the characterization of reaction products at a rate of more than one sample per second directly from the reaction plates. researchgate.net

| Core Scaffold | Reaction Type | Activating Agent | Exemplar Building Blocks (Amines) | Resulting Functional Group |

|---|---|---|---|---|

| 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid | Amide Coupling | EDC | Benzylamine | Secondary Amide |

| Morpholine | ||||

| Piperidine |

Biological Evaluation Methodologies and Mechanistic Studies of 2 7 Fluoro 1,2 Benzoxazol 3 Yl Acetic Acid Analogues Preclinical and Mechanistic Focus

Development and Application of In Vitro Biochemical Assays

In vitro biochemical assays are fundamental in early-stage drug discovery to determine the direct interaction of a compound with its putative molecular target, such as an enzyme or a receptor. These cell-free assays provide quantitative measures of a compound's potency and selectivity.

Enzymatic Inhibition and Activation Profiling

For analogues of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid that are designed as enzyme inhibitors, a variety of enzymatic assays are employed. For instance, in the study of related heterocyclic compounds as potential inhibitors of enzymes like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway, cell-free assays are crucial. nih.gov These assays typically measure the enzymatic conversion of a substrate to a product in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies, indicating the concentration of the compound required to reduce enzyme activity by 50%.

Table 1: Representative Enzymatic Inhibition Data for Acetic Acid Derivatives

| Compound Analogue | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 3-phenylpropanoic acid derivative | mPGES-1 | Low micromolar range |

| 2-(thiophen-2-yl)acetic acid derivative | mPGES-1 | Low micromolar range |

Data is illustrative and based on related compound classes. nih.gov

Receptor Binding and Ligand Displacement Studies

When the intended target of a compound is a receptor, receptor binding assays are utilized to determine its affinity. These assays often involve a radiolabeled ligand known to bind to the receptor of interest. The test compound is then introduced to compete with the radiolabeled ligand for binding sites. The ability of the compound to displace the radiolabeled ligand is measured, and from this, the inhibitory constant (Ki) can be calculated. For example, studies on S18327, a compound containing a 6-fluoro-1,2-benzisoxazole moiety, involved extensive receptor binding assays to determine its affinity for dopamine (B1211576) (D₂, D₃, D₄) and adrenergic (α₁, α₂) receptors. researchgate.net Similar methodologies could be applied to assess the receptor binding profile of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid analogues.

Table 2: Example Receptor Binding Affinities for a Fluoro-benzisoxazole Analogue

| Compound | Receptor Target | Binding Affinity (pKi) |

|---|---|---|

| S16924 | h5-HT2c | 8.28 |

| Clozapine | h5-HT2c | 8.04 |

| Haloperidol | h5-HT2c | <6.0 |

Data is for a related fluoro-benzisoxazole containing compound, not the specified acetic acid. researchgate.net

Cell-Free System Characterization of Molecular Interactions

Beyond direct enzyme or receptor binding assays, other cell-free systems can be used to characterize molecular interactions. For instance, competitive binding assays using techniques like fluorescence polarization or surface plasmon resonance can provide real-time kinetics of binding interactions. Studies on S1P1 functional antagonists, which include acetic acid derivatives, have utilized competitive binding assays to determine affinity for specific receptor subtypes. nih.gov These methods allow for a more detailed understanding of the binding mechanism and kinetics.

Cell-Based Biological Activity Investigations

Cell-based assays are the next step in preclinical evaluation, providing insights into a compound's activity in a more physiologically relevant context. These assays can confirm target engagement within a cellular environment and elucidate the compound's effects on cellular pathways.

Target-Specific Cellular Functional Assays

Once a compound shows activity in a biochemical assay, its functional effect in a cellular context is assessed. For example, if a compound is identified as a receptor antagonist in a binding assay, a cellular functional assay would be used to confirm its ability to block receptor signaling. For G-protein coupled receptors (GPCRs), this could involve measuring changes in second messengers like cyclic AMP (cAMP) or calcium mobilization. For S1P₁ receptor antagonists, a key functional assay is the measurement of lymphocyte lowering in vivo, which is a direct consequence of receptor engagement. nih.gov For potential anticancer agents, cytotoxicity assays against various cancer cell lines (e.g., MCF-7, HCT-116) are standard, with IC₅₀ values determining the concentration needed to inhibit cell growth by 50%. researchgate.netcore.ac.uk

Table 3: Illustrative Cytotoxicity Data for 2-Arylbenzoxazole Acetic Acid Derivatives

| Cell Line | Compound 5 IC₅₀ (µM) | Compound 10 IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | 10.3 | 6.5 | 1.2 |

| HCT-116 | >200 | 12.8 | 0.9 |

Data is for related 2-arylbenzoxazole acetic acid derivatives. researchgate.net

Cellular Pathway Modulation Studies (e.g., Reporter Gene Assays)

To understand the mechanism of action of a compound, studies are conducted to see how it modulates specific cellular signaling pathways. Reporter gene assays are a powerful tool for this purpose. In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is regulated by a specific signaling pathway. If the compound affects this pathway, it will lead to a change in the expression of the reporter gene, which can be easily measured. For example, a dual-reporter assay has been developed to probe the activity of the SARS-CoV-2 3CL protease in living cells, allowing for the identification of inhibitors and the investigation of mutations. nih.gov This type of assay can discriminate between specific inhibitors and non-specific compounds.

Assessment of Cellular Uptake and Subcellular Localization

The efficacy of a therapeutic agent is fundamentally dependent on its ability to reach its molecular target within the cell. mpi-cbg.de Therefore, understanding the cellular uptake and subsequent subcellular distribution of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid and its analogues is a critical step in preclinical evaluation. A variety of methodologies are employed to quantify cellular penetration and identify the specific organelles or compartments where the compounds accumulate. nih.gov

Fluorescence-based techniques are widely used for their sensitivity and ability to visualize compound distribution. nih.gov These methods often involve tagging the molecule of interest with a fluorophore. nih.gov Fluorescence microscopy and flow cytometry are common applications; microscopy provides spatial resolution to visualize localization within the cell, while flow cytometry offers high-throughput quantitative data on the total cellular uptake. nih.gov For example, fluorescent conjugates of cholic acid with 4-nitrobenzo-2-oxa-1,3-diazole (NBD), a benzoxazole (B165842) derivative, have been used to monitor uptake in hepatocytes via flow cytometry. nih.gov However, a significant consideration is that the addition of a fluorescent tag can alter the molecule's size and physicochemical properties, potentially impacting its natural transport mechanism. nih.gov More advanced techniques like Fluorescence Lifetime Imaging Microscopy (FLIM) can help distinguish between the compound in different microenvironments, such as when it is free in the cytosol versus trapped in an endosome. nih.gov

To overcome the limitations of fluorescent tagging, non-fluorescence-based methods are also utilized. nih.gov Techniques such as peptide-nucleic acid (PNA) hybridization assays can measure the total cellular uptake of oligonucleotides and their analogues. nih.gov The ultimate goal of these studies is to build a comprehensive understanding of how a compound's structural and physicochemical properties—such as size, lipophilicity, and charge—govern its ability to cross cellular membranes and accumulate at its site of action. mpi-cbg.denih.gov

| Methodology | Principle | Key Insights | Limitations |

|---|---|---|---|

| Fluorescence Microscopy | Visualization of a fluorescently-tagged compound within cells using a microscope. | Provides direct visual evidence of subcellular localization (e.g., nucleus, mitochondria). nih.gov | Can be low-throughput; fluorescent tag may alter compound behavior. nih.govbham.ac.uk |

| Flow Cytometry | Measures the fluorescence intensity of individual cells in a suspension as they pass through a laser beam. | High-throughput, quantitative measurement of total cellular uptake in a large cell population. nih.govnih.gov | Does not distinguish between membrane-bound, endosome-trapped, or cytosolic compound. nih.gov |

| Fluorescence Lifetime Imaging (FLIM) | Measures the decay rate of fluorescence, which is sensitive to the fluorophore's local environment. | Can differentiate between compound populations in distinct subcellular environments (e.g., endosome vs. cytosol). nih.gov | Technically complex and requires specialized equipment. |

| Transmission Electron Microscopy (TEM) | Uses a beam of electrons to create a high-resolution image of thin cell sections. | Provides ultra-high-resolution images to precisely locate compounds or their effects on organelle morphology. nih.govbham.ac.uk | Time-consuming, laborious, and low-throughput. bham.ac.uk |

Preclinical In Vivo Pharmacodynamic Studies in Animal Models (Methodological Focus)

Pharmacodynamic (PD) biomarkers are essential tools in preclinical studies to provide quantitative measures of a drug's biological activity in a living organism. For analogues of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, the choice of biomarkers is dictated by the therapeutic indication being investigated. In models of inflammation, for instance, biomarkers can include the reduction of swelling in the carrageenan-induced hind paw edema model or a decrease in the number of writhing responses in a p-benzoquinone-induced pain model. nih.gov

For compounds with immunomodulatory potential, a hallmark biomarker is the reduction of circulating lymphocytes in the blood, which is a validated predictor of immunosuppressive efficacy for S1P1 receptor agonists. nih.gov In dermatological conditions like psoriasis, efficacy can be assessed using a scoring system such as the Psoriasis Area Severity Index (PASI), which evaluates erythema, thickness, and desquamation in imiquimod-induced psoriasis models in mice. nih.gov This clinical scoring is often complemented by histopathological analysis of skin biopsies to measure changes in hyperkeratosis, parakeratosis, and inflammatory cell infiltration. nih.gov These biomarkers provide crucial evidence that the compound is engaging its target and producing the desired physiological response.

| Therapeutic Area | Animal Model | Primary Biomarker(s) of Efficacy | Reference Compound Class |

|---|---|---|---|

| Inflammation & Analgesia | Carrageenan-induced paw edema (rat/mouse) | Reduction in paw volume/swelling. nih.gov | (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids |

| Inflammation & Analgesia | p-Benzoquinone-induced writhing (mouse) | Decrease in the number of abdominal constrictions. nih.gov | (7-acyl-5-chloro-2-oxo-3H-benzoxazol-3-yl)alkanoic acids |

| Autoimmune Disease | Rat lymphocyte lowering model | Reduction in circulating blood lymphocyte counts. nih.gov | S1P1 Functional Antagonists |

| Psoriasis | Imiquimod-induced psoriasis (mouse) | Reduction in Psoriasis Area Severity Index (PASI) score; histopathological improvement (reduced hyperkeratosis, etc.). nih.gov | 2-(4-Chlorophenyl) benzoxazol-5-yl) acetic acid |

Proof-of-concept (PoC) studies are designed to demonstrate that a drug candidate has the intended therapeutic effect in an animal model that mimics human disease. These studies are a critical validation step before a compound can be considered for clinical development. nih.gov A key component of PoC studies is establishing the pharmacokinetic/pharmacodynamic (PK/PD) relationship, which correlates the concentration of the drug in the body over time with its observed biological effect. nih.gov This relationship helps to determine the exposure levels required for efficacy. nih.gov

For example, in the development of novel perforin (B1180081) inhibitors, an allogeneic bone marrow transplantation model was used to show that specific compounds could inhibit perforin function in vivo. nih.gov The study successfully established a PK/PD relationship, demonstrating that maintaining a high concentration of the compound was necessary for optimal activity. nih.gov Similarly, for benzoxazole derivatives developed as anti-psoriatic agents, PoC was demonstrated in a mouse model where both topical and oral administration led to a significant decrease in the PASI score and improvements in skin histopathology. nih.gov These studies provide the foundational evidence of a compound's potential clinical utility.

Elucidation of Molecular and Cellular Mechanisms of Action

Identifying the specific protein(s) that a compound interacts with is fundamental to understanding its mechanism of action. The benzoxazole and benzisoxazole scaffolds are known to interact with a wide range of protein targets, making them versatile frameworks in drug discovery. nih.govresearchgate.net The identification process often begins with in silico approaches, such as molecular docking. researchgate.netrsc.org This computational technique predicts the binding affinity and interaction patterns of a compound with the three-dimensional structure of a potential protein target. Benzoxazole derivatives have been docked against targets like the protein kinase Akt, the transcription factor NF-κB researchgate.net, and viral proteases from SARS-CoV-2. rsc.org

Following computational screening, experimental validation is required to confirm these predictions. Biochemical enzyme inhibition assays are a standard method to determine if a compound can block the activity of a target enzyme, with results often reported as an IC50 value. researchgate.net Biophysical methods can confirm direct binding. For instance, studies on benzoxazolinone derivatives targeting the HIV-1 nucleocapsid (NC) protein used fluorescence-based assays and electrospray ionization mass spectrometry to demonstrate direct, non-covalent binding to the protein's hydrophobic pocket and to rule out alternative mechanisms like zinc ejection. nih.govunipd.it This combination of computational prediction and rigorous experimental validation provides strong evidence for a compound's molecular target.

| Potential Protein Target | Associated Disease/Function | Method of Identification/Validation | Reference Scaffold |

|---|---|---|---|

| Akt (Protein Kinase B) | Cancer cell proliferation and survival. researchgate.net | Molecular Docking, Western Blot. researchgate.netmdpi.com | Benzoxazoles |

| NF-κB (Nuclear Factor kappa B) | Cancer, Inflammation. researchgate.net | Molecular Docking. researchgate.net | Benzoxazoles |

| HIV-1 Nucleocapsid Protein (NC) | HIV/AIDS. nih.govunipd.it | Virtual Screening, Fluorescence Assays, Mass Spectrometry. nih.govunipd.it | Benzoxazolinones |

| SARS-CoV-2 Proteases (3CLp, PLp) | COVID-19. rsc.org | Molecular Docking. rsc.org | Benzoxazole-thiazolidinone hybrids |

| Topoisomerase II | Cancer. nih.gov | DNA Relaxation and Cleavage Assays. nih.gov | Benzimidazole-rhodanine conjugates |

| Monoamine Oxidase (MAO-A, MAO-B) | Neurodegenerative diseases, Depression. researchgate.net | Enzyme Inhibition Assays. researchgate.net | 2-methylbenzo[d]oxazole derivatives |

To gain a broader, unbiased view of the cellular effects of a compound beyond a single protein target, global "omics" approaches are employed. Transcriptomic profiling, often performed using RNA-sequencing (RNA-Seq) or microarrays, measures the expression levels of thousands of genes simultaneously. This allows researchers to see which genes are up- or down-regulated in response to treatment with a compound like a 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid analogue. The resulting gene expression signature can reveal which cellular signaling pathways are most affected by the drug, helping to confirm its intended mechanism or uncover novel activities and potential off-target effects.

Similarly, proteomic profiling, typically using mass spectrometry-based techniques, analyzes changes in the abundance of thousands of proteins within the cell. This provides a direct assessment of the functional molecules executing cellular processes. By comparing the proteome of treated versus untreated cells, researchers can identify changes in protein levels, post-translational modifications, and protein-protein interactions. Together, transcriptomic and proteomic analyses provide a comprehensive, systems-level understanding of a compound's cellular impact, offering powerful insights into its mechanism of action and guiding further development.

Metabolomic Analysis in Biological Systems

To provide a thorough analysis, studies employing techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be necessary. These studies would ideally involve:

In vitro and in vivo models: Analysis of metabolic changes in cell cultures (e.g., hepatocytes) and in animal models (e.g., plasma, urine, and tissue samples from rodents) following exposure to the compound.

Metabolite identification: Data on the specific metabolic transformations of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, including phase I (e.g., hydroxylation, oxidation) and phase II (e.g., glucuronidation, sulfation) reactions.

Pathway analysis: Identification of endogenous metabolic pathways perturbed by the compound or its metabolites, which could provide insights into its mechanism of action and potential toxicity.

Data tables: Presentation of identified metabolites with their corresponding mass-to-charge ratios (m/z), retention times, and changes in abundance in treated versus control groups.

Investigation of Selectivity and Off-Target Interactions

A comprehensive assessment of selectivity would require data from various screening platforms:

In vitro pharmacology panels: Results from broad screening panels that test the binding affinity of the compound against a wide range of receptors, ion channels, transporters, and enzymes. This would identify potential off-target interactions.

Kinase profiling: Specific assays to determine the inhibitory activity of the compound against a panel of protein kinases, as many small molecule drugs exhibit off-target kinase activity.

In silico modeling: Computational studies, such as molecular docking, to predict potential off-target binding based on the compound's structure.

Data tables: Quantitative data, such as IC50 or Ki values, for the primary target and any identified off-targets, allowing for the calculation of a selectivity index.

Broader searches on the benzoxazole class of compounds reveal general methodologies for such investigations. For instance, metabolomic studies on other benzoxazole derivatives often employ liquid chromatography-mass spectrometry (LC-MS) to identify metabolites in preclinical models. Similarly, off-target profiling for other pharmacologically active benzoxazoles is commonly performed using commercially available safety panels. However, in the absence of specific studies on 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, any discussion would be purely hypothetical and would not meet the required standard of scientific accuracy for the specified compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 7 Fluoro 1,2 Benzoxazol 3 Yl Acetic Acid Derivatives

Correlation of Structural Features with Biological Activities

SAR studies for benzoxazole (B165842) derivatives reveal that specific substitutions on the heterocyclic core and its side chains can dramatically alter their biological profiles. The electronic properties, steric bulk, and lipophilicity of substituents are critical determinants of activity.

The incorporation of fluorine into therapeutic agents is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govtandfonline.com The properties of fluorine, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, allow it to modulate the electronic environment of the molecule without significantly increasing its size. tandfonline.com

In benzazole-containing compounds, the position of the fluorine atom is crucial. For instance, studies on related benzothiazole (B30560) structures have shown that a fluorine atom at the 6-position can improve cytotoxicity against certain cancer cell lines. nih.gov Similarly, in the context of 2-arylbenzoxazoles, a 5-fluoro substitution has been associated with potent in vitro antitumor activity. core.ac.uk The presence of a halogen on the benzoxazole ring is a common feature in many biologically active derivatives. The nature and position of the halogen can influence the molecule's reactivity and ability to interact with biological targets. Halogens are generally deactivating groups in electrophilic aromatic substitution, yet their ability to participate in halogen bonding and alter lipophilicity can positively impact biological activity. libretexts.org The reactivity order among halogens often follows F > Cl > Br > I, correlating with electronegativity. libretexts.org

| Halogen Position | Observed Effect on Activity (in related Benzazoles) | Reference |

| 5-Fluoro | Potent in vitro activity in certain cancer cell lines | core.ac.uk |

| 6-Fluoro | Improved cytotoxicity in benzothiazole derivatives | nih.gov |

The acetic acid moiety at the 3-position of the benzoxazole ring is a critical determinant of biological activity. Research on 2-arylbenzoxazole derivatives has demonstrated that the presence of an acetic acid group, particularly at position 5 of the benzoxazole nucleus, enhances cytotoxic activity against cancer cell lines. core.ac.uk This functional group, with its carboxylic acid, can act as a hydrogen bond donor and acceptor, facilitating key interactions with biological targets like enzymes or receptors.

Modifications to this side chain offer a route to modulate potency and selectivity. Strategies have included:

Esterification: Converting the carboxylic acid to its methyl ester has been explored in the synthesis of related compounds, which can influence cell permeability and activity. researchgate.net

Chain Elongation: Extending the acetic acid to a propanoic acid chain introduces a chiral center, which has been used to develop derivatives with enhanced antibacterial potency.

Functional Group Transformation: The carboxylic acid can be converted into amides and other functional groups to explore different binding interactions.

The geometry and functionality of this side chain are thus pivotal for the compound's interaction with its biological target. mdpi.com

SAR studies on related 2-arylbenzoxazoles indicate that the nature of the substituent on a phenyl ring at the 2-position plays a key role. For example, the presence of an oxygen atom directly linked to this phenyl substituent, as in a methoxy (B1213986) or benzyloxy group, was found to improve cytotoxic activity against the MCF-7 breast cancer cell line. core.ac.uk This suggests that hydrogen bond accepting capabilities and specific steric arrangements in this region are favorable for activity. In general, electron-withdrawing groups such as nitro or chloro at specific positions on substituted benzoxazoles have been reported to enhance anti-proliferative effects. researchgate.net The influence of these substituents can often be rationalized through Hammett relationships, which correlate reaction rates and equilibrium constants with substituent parameters. nih.gov

| Substituent Type on Benzene (B151609) Ring | General Effect on Activity | Reference |

| Electron-Donating (e.g., -OCH3) | Can increase electron density and modulate pKa. In some 2-arylbenzoxazoles, it improves activity. | core.ac.uk |

| Electron-Withdrawing (e.g., -Cl, -NO2) | Can decrease electron density. In some benzoxazoles, it enhances anti-proliferative effects. | libretexts.orgresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wisdomlib.orgnih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into the structural features that govern their efficacy.

The development of a QSAR model for 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid derivatives involves a systematic workflow. Initially, a dataset of compounds with their corresponding biological activities (e.g., IC50 or EC50 values) is compiled. nih.govsemanticscholar.org The three-dimensional structures of these molecules are generated and optimized to their lowest energy conformation.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These can include electronic, steric, hydrophobic, and topological parameters. To build the model, statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms are employed to find the best correlation between a subset of these descriptors and the observed biological activity. researchgate.netresearchgate.net

For benzoxazole and related heterocyclic structures, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often used. nih.gov

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

These methods generate models that can be visualized as 3D contour maps, highlighting regions where specific properties are favorable or unfavorable for activity. nih.gov

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. mdpi.com Validation is typically performed through both internal and external methods.

Internal Validation: The most common method is leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govresearchgate.net

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power). The model's ability to predict the activity of the test set compounds is assessed using the predictive correlation coefficient (R²pred). mdpi.comuniroma1.it An R²pred value greater than 0.6 is often required for a model to be considered predictive. uniroma1.it

Interpretation of the validated QSAR model provides crucial insights for drug design. For instance, CoMFA/CoMSIA contour maps can guide the modification of lead compounds. A region on the map indicating that a bulky, electropositive group is beneficial for activity would direct chemists to synthesize derivatives with such features at that specific position. researchgate.net Statistical parameters from the model can also quantify the relative importance of different physicochemical properties (e.g., hydrophobicity, electronic effects) in determining the biological activity of the compounds. wisdomlib.org

| Validation Parameter | Description | Acceptable Value | Reference |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | Close to 1.0 | researchgate.net |

| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model (LOO). | > 0.5 | researchgate.netuniroma1.it |

| R²pred (Predictive R²) | Measures the model's ability to predict an external test set. | > 0.6 | uniroma1.it |

Investigation of Physicochemical Parameters Affecting Biological Outcomes (e.g., Lipophilicity, pKa)

The biological activity of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid derivatives is profoundly influenced by their physicochemical properties, primarily lipophilicity and acidity (pKa). Lipophilicity, often expressed as logP or ClogP, governs the compound's ability to traverse cellular membranes and reach its biological target. nih.gov An optimal level of lipophilicity is crucial; excessively high values can lead to poor solubility, increased metabolic breakdown, and non-specific binding, while very low values may hinder membrane permeability. nih.govresearchgate.net

Table 1: Illustrative Physicochemical Properties of Hypothetical Benzoxazole Derivatives This table is for illustrative purposes to demonstrate the relationship between structure and physicochemical properties.

| Compound | Modification | Predicted ClogP Change | Predicted pKa Change | Potential Biological Impact |

|---|---|---|---|---|

| Derivative A | Addition of a methyl group to the benzoxazole ring | Increase | Negligible | May increase cell permeability |

| Derivative B | Replacement of fluorine with chlorine | Increase | Slight Decrease | May enhance binding to hydrophobic pockets |

| Derivative C | Esterification of the carboxylic acid | Significant Increase | Acidity removed (prodrug) | Increases membrane permeability, relies on in vivo hydrolysis |

| Derivative D | Addition of a hydroxyl group to the benzoxazole ring | Decrease | Slight Decrease | May improve aqueous solubility but decrease permeability |

Computational Approaches in SAR Elucidation and Lead Optimization

Computational chemistry provides powerful tools for understanding the SAR of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid derivatives, guiding the design of more potent and selective compounds. nih.govtandfonline.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For derivatives of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, docking simulations can elucidate key binding interactions within the active site of a target enzyme or receptor. nih.govnih.gov These simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For example, the carboxylate group of the acetic acid moiety might form salt bridges with positively charged amino acid residues like arginine or lysine, while the fluoro-substituted benzoxazole ring could engage in hydrophobic or halogen-bonding interactions. By visualizing these interactions, researchers can rationally design modifications to enhance binding affinity and selectivity. semanticscholar.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. ijper.org A pharmacophore model can be generated from a set of known active benzoxazole derivatives. nih.gov This model then serves as a 3D query to screen large chemical databases for novel compounds that possess the required features but may have a different core structure. ijper.org This virtual screening approach accelerates the discovery of new hit compounds, diversifying the chemical space and potentially identifying leads with improved properties.

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. ajchem-a.com MD simulations model the movement of atoms in the ligand-protein complex over time, providing insights into its stability and the conformational flexibility of both the ligand and the binding site. semanticscholar.orgnih.gov For a benzoxazole derivative docked into its target, MD simulations can confirm the stability of the predicted binding pose and identify subtle conformational adjustments that may influence activity. This technique is crucial for refining docking results and ensuring that the proposed binding mode is energetically favorable and stable under physiological conditions. ajchem-a.com

Preclinical Pharmacokinetic Property Relationships (ADME)

The success of a drug candidate depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In vitro assays are essential for the early assessment of these characteristics.

Early-stage evaluation of ADME properties helps to identify potential liabilities in drug candidates. Key in vitro assays for derivatives of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid include assessments of metabolic stability and membrane permeability. nih.gov

Metabolic Stability: This is often evaluated by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s. nih.govresearchgate.net The rate at which the parent compound disappears over time indicates its susceptibility to Phase I metabolism. bioline.org.br Compounds with high metabolic stability are more likely to have a longer half-life and better bioavailability in vivo. researchgate.net For benzoxazole derivatives, substitutions at metabolically labile sites can be made to improve stability. nih.gov

Permeability: The ability of a compound to pass through biological membranes is a prerequisite for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput method to predict passive diffusion. bioline.org.br This assay measures the transit of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment. Results from PAMPA can help classify compounds as having low, medium, or high permeability, guiding further development. bioline.org.br

Table 2: Representative In Vitro ADME Data for a Benzoxazole-like Compound Data presented are representative and based on findings for structurally related heterocyclic compounds.

| ADME Parameter | Assay | Representative Result | Interpretation |

|---|---|---|---|

| Metabolic Stability | Rat Liver Microsomes (% remaining after 1 hr) | 36.07 ± 4.15% bioline.org.br | Indicates moderate to high metabolism by Phase-I enzymes. bioline.org.br |

| Permeability | PAMPA (Log Pe) | -5.53 ± 0.01 bioline.org.br | Suggests medium permeability. bioline.org.br |

| Lipophilicity (Distribution Coefficient) | Octanol/PBS Shake-Flask (Log D at pH 7.4) | 0.54 bioline.org.br | Indicates a relatively balanced distribution between lipid and aqueous phases. bioline.org.br |

| Plasma Protein Binding | Equilibrium Dialysis | 78.82 ± 0.13% bioline.org.br | Shows significant but not excessive binding to plasma proteins. bioline.org.br |

Prediction of Preclinical Pharmacokinetic Profiles Using In Silico Methods

The prediction of pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), is a critical step in the early stages of drug discovery. nih.govmdpi.com The use of in silico models, which are computational simulations, allows for the rapid and cost-effective screening of large numbers of compounds to identify candidates with favorable pharmacokinetic profiles before committing to expensive and time-consuming preclinical laboratory studies. semanticscholar.org This approach is particularly valuable for assessing derivatives of a core chemical structure, such as those related to 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid. While specific research detailing the complete in silico preclinical pharmacokinetic profile of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid is not extensively available in the public domain, the established methodologies for related benzoxazole and benzimidazole (B57391) derivatives provide a clear framework for how such an analysis is conducted. nih.govunar.ac.id

Computational tools and platforms employ a variety of algorithms, including quantitative structure-activity relationship (QSAR) models, to predict ADME parameters based on the molecule's chemical structure. semanticscholar.orgfigshare.com These models are built using large datasets of compounds with experimentally determined pharmacokinetic properties. By analyzing the physicochemical properties of a new molecule—such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors—these tools can estimate its likely behavior in a biological system. nih.gov

For a compound series like the derivatives of 2-(7-Fluoro-1,2-benzoxazol-3-yl)acetic acid, in silico methods would be employed to predict key pharmacokinetic indicators. These predictions help in prioritizing which derivatives to synthesize and advance to further testing. The primary goals are to ensure the compound can reach its target in the body in sufficient concentration and remain there long enough to exert its effect, all while being safely metabolized and cleared.